N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBBWHASWFAXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 6-chlorobenzothiazole with tosyl chloride and a suitable amine. The process generally includes the following steps:
Formation of 6-chlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under reflux conditions.
Reaction with Tosyl Chloride: The 6-chlorobenzothiazole is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
The following analysis compares N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogs with Benzothiazole Cores
A. Malonate Esters () Compounds such as diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate share the 6-chlorobenzo[d]thiazol-2-yl group but differ in their substituents:
- Key Differences :
- Ester Groups : Malonate esters (diethyl, dipropyl, dibenzyl) vs. the tosylpropanamide chain in the target compound.
- Stereochemistry : Enantiomeric purity (80–82% via HPLC) in malonate esters , while the target compound’s stereochemical profile is unspecified.
- Synthetic Yields : Malonate esters achieved 75–82% yields using Q catalyst-mediated asymmetric synthesis .
Table 1: Physicochemical Comparison
B. Thiazolidinone-Acetamide Derivatives () (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides feature a thiazolidinone ring and thiocyanate substituent, differing from the target’s tosylpropanamide chain.
- Key Differences: Bioactivity: These analogs exhibited antimicrobial (bacterial, fungal) and anti-HIV activities, with one intermediate showing cytotoxicity (CC50 <10 µM) .
Functional Analogs with Modified Side Chains
A. N-(2-(Dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide Hydrochloride () This hydrochloride salt features a dimethylaminoethyl group and 5,7-dimethylbenzothiazole, contrasting with the target’s 6-chloro substitution.
- Key Differences: Solubility: The dimethylaminoethyl group likely improves water solubility (as a hydrochloride salt) . Commercial Availability: Multiple suppliers list this compound, suggesting scalable synthesis .
Key Insights from Comparative Analysis
- Synthetic Feasibility : Malonate esters () and commercially available analogs () suggest that the target compound’s synthesis is achievable with moderate yields (75–82%) using established catalytic methods .
- Bioactivity Gaps: While thiazolidinone-acetamide analogs show promising antimicrobial/antiviral activity , the target compound’s biological profile remains uncharacterized, necessitating further studies.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The incorporation of a tosyl group enhances its reactivity and potential interactions with biological targets. The chemical structure can be represented as follows:
Research indicates that compounds with similar structures exhibit multiple mechanisms of action, including:
- Inhibition of cell proliferation : Compounds like this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
- Apoptosis induction : Studies show that certain derivatives promote apoptosis in cancer cells, potentially through the activation of intrinsic pathways.
- Anti-inflammatory effects : The compound may reduce levels of inflammatory cytokines, thereby mitigating inflammatory responses.
Anticancer Activity
A series of studies have evaluated the anticancer potential of benzothiazole derivatives, including those similar to this compound. Key findings include:
| Compound | Cell Lines Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431, A549 | 1–4 | AKT/ERK pathway inhibition |
| 4i | HOP-92 | Not specified | Induction of apoptosis |
The compound B7 was particularly noted for its ability to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells while decreasing IL-6 and TNF-α activity .
Anti-inflammatory Activity
In addition to anticancer properties, compounds in this class have shown promise in reducing inflammation. For example, the inhibition of pro-inflammatory cytokines has been documented in several studies, suggesting a dual action against both cancer and inflammation .
Case Studies
-
Study on B7 Derivative :
- Objective : To evaluate the anticancer and anti-inflammatory activities.
- Results : B7 significantly inhibited cell migration and induced apoptosis in A431 and A549 cells. Western blot analyses confirmed the inhibition of AKT and ERK signaling pathways.
- : This compound exhibits potential as a dual-action therapeutic agent against cancer and inflammation .
-
Evaluation of Related Benzothiazole Compounds :
- Objective : To assess anticonvulsant activity alongside anticancer properties.
- Results : Compounds with similar structural motifs showed varying degrees of neurotoxicity and protective indices in seizure models.
- : The benzothiazole nucleus serves as a valuable scaffold for further drug development due to its broad spectrum of biological activities .
Q & A
Basic: What are the key synthetic considerations for N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Condensation of 6-chlorobenzo[d]thiazol-2-amine with a propanamide precursor.
- Step 2: Tosylation using p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF).
Critical Parameters: - Solvent Choice: Polar aprotic solvents (e.g., DMF, dichloromethane) improve reagent solubility .
- Temperature Control: Tosylation typically requires 0–5°C to minimize side reactions .
- Purification: Column chromatography or recrystallization (ethanol/water) is essential for isolating high-purity product (>95% by HPLC) .
Basic: How to characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons from benzothiazole and tosyl groups.
- ¹³C NMR: Signals near 165 ppm indicate the amide carbonyl group .
- Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₇H₁₄ClN₃O₃S₂: 415.98) .
- FT-IR: Absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
Advanced: How to design a study to evaluate its potential bioactivity?
Methodological Answer:
- Target Selection: Prioritize targets associated with benzothiazole derivatives (e.g., kinases, antimicrobial enzymes) .
- Assay Design:
- In Vitro: Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) with IC₅₀ determination .
- Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .
Advanced: How to address low yields during scale-up synthesis?
Methodological Answer:
- Root Cause Analysis:
- By-Product Formation: Monitor intermediates via TLC to identify side reactions (e.g., over-tosylation) .
- Solvent Optimization: Replace DMF with acetonitrile to reduce viscosity and improve mixing .
- Process Improvements:
- Continuous Flow Reactors: Enhance heat/mass transfer for tosylation steps (yield improvement: ~15%) .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Advanced: How to resolve contradictions in solubility data across similar compounds?
Methodological Answer:
- Hypothesis Testing: Compare solubility of this compound with analogs lacking the tosyl group.
- Experimental Approach:
- Findings: The tosyl group increases hydrophilicity (logP ~2.1) compared to non-tosylated analogs (logP ~3.5), explaining higher aqueous solubility .
Basic: What stability studies are required for long-term storage?
Methodological Answer:
- Accelerated Stability Testing:
- Conditions: 40°C/75% RH for 6 months, with HPLC monitoring.
- Key Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions .
- Storage Recommendations:
- Solid State: Store at –20°C in amber vials under argon.
- Solution Phase: Use DMSO (avoid aqueous buffers) to prevent hydrolysis .
Advanced: How does metal coordination influence its biochemical activity?
Methodological Answer:
- Experimental Design:
- Metal Binding Assays: Titrate Hg²⁺ or Cu²⁺ into compound solutions; monitor UV-Vis spectral shifts (λmax ~280 nm) .
- Biological Impact: Test metal-complexed forms in antimicrobial assays (e.g., E. coli MIC reduction from 32 μg/mL to 8 μg/mL with Hg²⁺) .
- Mechanistic Insight: The thiazole nitrogen and sulfonyl oxygen act as chelation sites, altering redox activity and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
